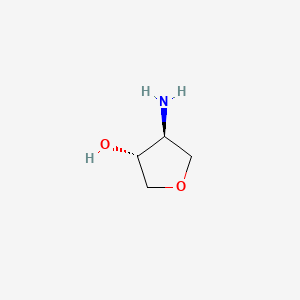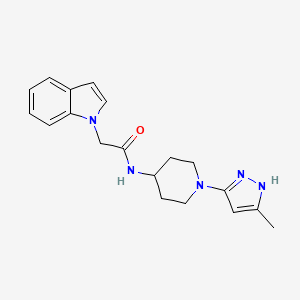![molecular formula C12H10BrN5 B2733018 1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1327854-82-9](/img/structure/B2733018.png)
1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that have been the focus of many research studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. A series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds .Wissenschaftliche Forschungsanwendungen
Inhibitors for Cognitive Impairment Treatment
Research has revealed that derivatives of pyrazolo[3,4-d]pyrimidinones, including structures similar to 1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine, have been designed and synthesized for their potential as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors are considered for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. A specific compound, ITI-214, demonstrated picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo, currently in Phase I clinical development (Li et al., 2016).
Antitumor and Antimicrobial Activities
The synthesis of novel N-arylpyrazole-containing enaminones has led to the discovery of compounds with promising antitumor and antimicrobial activities. These compounds, through various chemical reactions, yield substituted pyridine derivatives and pyrazolylisoxazoles, among others. The cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were comparable to those of the standard 5-fluorouracil (Riyadh, 2011).
Antiviral and Antileukemia Activities
3,4-Disubstituted pyrazolo[3,4-d]pyrimidine nucleosides were synthesized and evaluated for their biological activity. These compounds showed significant activity against Para 3 virus and were potent inhibitors of growth for L1210 and P388 leukemia, highlighting their potential as therapeutic agents in viral infections and leukemia treatments (Cottam et al., 1984).
Human A3 Adenosine Receptor Antagonists
2-Arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as new human A3 adenosine receptor antagonists, demonstrating low nanomolar affinity and high selectivity. These compounds, particularly with acyl groups on the 7-amino group, showed promising in vitro efficacy in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting potential for treating neurotoxicity (Squarcialupi et al., 2013).
Synthesis of Complex Molecules
Several studies have focused on the synthesis of complex molecules involving pyrazolo[3,4-d]pyrimidine derivatives for potential applications in medicinal chemistry and material science. These include the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines for their antitrypanosomal activity, and the preparation of novel functional fluorophores based on pyrazolo[1,5-a]pyrimidines for potential use as fluorescent probes in biological and environmental sensing (Abdelriheem et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEWXLIIXQEYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1327854-82-9 |
Source


|
| Record name | 1-(3-bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)


![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)
![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2732953.png)



![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)